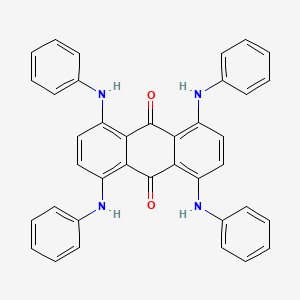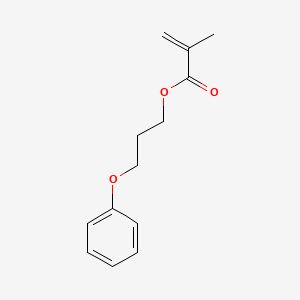
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C18H28N2O4. It is also known as 1,1’-(1,6-Dioxo-1,6-hexanediyl)bis[hexahydro-2H-azepin-2-one]. This compound is characterized by the presence of two hexahydro-2-oxo-1H-azepin-1-yl groups attached to a 1,6-hexanedione backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves several steps. One common method is the reaction of 1,6-hexanedione with hexahydro-2-oxo-1H-azepin-1-ylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as pyridinium chlorochromate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of adipaldehyde, while reduction can yield hexanediol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various polymers and polymer-based materials In biology, it is utilized in the study of biomolecular condensates and protein-protein interactionsIn industry, it is used in the production of polyesters, polyurethanes, and other polymeric materials .
Mechanism of Action
The mechanism of action of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can interfere with hydrophobic protein-protein interactions, leading to the dissolution of liquid condensates. This property makes it useful in the study of biomolecular condensates and their material properties. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione can be compared with similar compounds such as 1,6-Hexanediol and 1,4-Butanediol. While all these compounds contain hydroxyl groups and undergo similar chemical reactions, this compound is unique due to the presence of the hexahydro-2-oxo-1H-azepin-1-yl groups. These groups impart distinct chemical properties and reactivity to the compound, making it suitable for specific applications in research and industry .
Properties
CAS No. |
3217-52-5 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,6-bis(2-oxoazepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H28N2O4/c21-15-9-3-1-7-13-19(15)17(23)11-5-6-12-18(24)20-14-8-2-4-10-16(20)22/h1-14H2 |
InChI Key |
PMKTZZPISUBWEM-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
Key on ui other cas no. |
3217-52-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)



